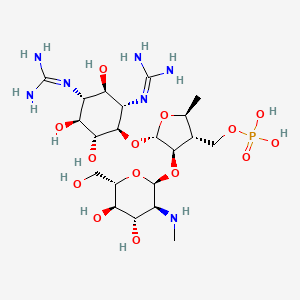

Dihydrostreptomycin 3'alpha-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H42N7O14P |

|---|---|

Molecular Weight |

647.6 g/mol |

IUPAC Name |

[(2S,3S,4R,5S)-5-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-methyloxolan-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C21H42N7O14P/c1-5-6(4-38-43(35,36)37)16(41-18-10(26-2)14(33)11(30)7(3-29)40-18)19(39-5)42-17-9(28-21(24)25)12(31)8(27-20(22)23)13(32)15(17)34/h5-19,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1 |

InChI Key |

CYLJNXXMQIXPAD-PQMJGINDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)COP(=O)(O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)COP(=O)(O)O |

Origin of Product |

United States |

Enzymology of Dihydrostreptomycin 3 Alpha Phosphate Formation

Identification and Classification of Dihydrostreptomycin-6-Phosphate 3'alpha-Kinase (EC 2.7.1.88)

Dihydrostreptomycin-6-phosphate 3'alpha-kinase, classified under the EC number 2.7.1.88, is the enzyme responsible for the phosphorylation of dihydrostreptomycin-6-phosphate. wikipedia.orgqmul.ac.uk This enzyme belongs to the transferase family, specifically the phosphotransferases, which catalyze the transfer of phosphorus-containing groups to an alcohol group acceptor. wikipedia.org

The systematic name for this enzyme is ATP:dihydrostreptomycin-6-phosphate 3'alpha-phosphotransferase. qmul.ac.uk It is also commonly referred to as dihydrostreptomycin (B1670612) 6-phosphate kinase (phosphorylating) or ATP:dihydrostreptomycin-6-P 3'alpha-phosphotransferase. wikipedia.orgqmul.ac.uk The enzyme catalyzes the following chemical reaction:

ATP + dihydrostreptomycin 6-phosphate <=> ADP + dihydrostreptomycin 3'alpha,6-bisphosphate wikipedia.orgqmul.ac.uk

This reaction indicates that the enzyme utilizes adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor to phosphorylate the 3'alpha-hydroxyl group of dihydrostreptomycin 6-phosphate, resulting in the formation of adenosine diphosphate (B83284) (ADP) and dihydrostreptomycin 3'alpha,6-bisphosphate. wikipedia.org

Aminoglycoside Phosphotransferase (APH) Family Classification

Dihydrostreptomycin-6-phosphate 3'alpha-kinase is a member of the broader family of aminoglycoside phosphotransferases (APHs). nih.gov These enzymes are a significant class of antibiotic resistance enzymes that inactivate aminoglycoside antibiotics by O-phosphorylation. nih.govnih.gov The APH family is diverse and is categorized into several subfamilies based on the position of the aminoglycoside that they modify. nih.govnih.gov There are seven recognized classes of APHs: APH(3'), APH(2''), APH(3''), APH(4), APH(6), APH(7''), and APH(9). nih.govnih.gov

The nomenclature of these enzymes reflects their specific function. For instance, APH(3') enzymes primarily phosphorylate the 3'-hydroxyl group of the aminoglycoside substrate. wikipedia.org

Relationship to APH(3') Subfamily Enzymes

Given its function of phosphorylating the 3'alpha position of its substrate, dihydrostreptomycin-6-phosphate 3'alpha-kinase is closely related to the APH(3') subfamily of enzymes. nih.govwikipedia.org The APH(3') subfamily itself is composed of various isoenzymes that exhibit different substrate specificities. nih.gov For example, APH(3')-IIIa is known for its broad substrate profile, inactivating antibiotics such as kanamycin (B1662678), neomycin, and paromomycin (B158545) through ATP-dependent phosphorylation. mcmaster.ca Other subfamilies, like APH(3')-VI, can inactivate an even wider range of aminoglycosides, including amikacin (B45834) and isepamicin. mcmaster.ca

The shared characteristic among these enzymes is their catalytic mechanism of transferring a phosphate group from a nucleotide triphosphate, most commonly ATP, to a specific hydroxyl group on the aminoglycoside antibiotic. nih.govwikipedia.org This modification ultimately disrupts the antibiotic's ability to bind to its target within the bacterial cell, leading to resistance. wikipedia.org

Catalytic Mechanism and Reaction Pathway

The catalytic mechanism of dihydrostreptomycin-6-phosphate 3'alpha-kinase, like other members of the APH(3') family, involves a sophisticated interplay of substrate binding and chemical transformation to achieve the phosphorylation of its target molecule.

Substrate Recognition and Binding Dynamics

The initial step in the catalytic cycle is the recognition and binding of the two substrates: the aminoglycoside (in this case, dihydrostreptomycin 6-phosphate) and the phosphate donor, ATP. Research on related APH(3') enzymes, such as APH(3')-IIIa, has shown that these enzymes can follow a random sequential Bi-Bi mechanism. This means that either the aminoglycoside or ATP can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex. nih.gov

The binding of substrates induces conformational changes in the enzyme. For instance, in APH(3') enzymes, a flexible nucleotide positioning loop (NPL) has been identified. This loop closes over the active site upon ATP binding, properly positioning the γ-phosphate of ATP for transfer to the aminoglycoside substrate. wikipedia.org The binding of the aminoglycoside itself is often mediated by electrostatic interactions between the positively charged amino groups of the antibiotic and negatively charged residues in the enzyme's binding pocket. wikipedia.org

A notable feature of this enzyme is its ability to also act on 3'-deoxydihydrostreptomycin 6-phosphate as an acceptor substrate. qmul.ac.ukgenome.jp

Phosphate Transfer Mechanism: Dissociative and Associative Models

The precise mechanism of the phosphoryl transfer reaction in kinases has been a subject of extensive study, with two primary models proposed: the associative and dissociative mechanisms.

Associative Mechanism: This model proposes a transition state where the bond between the phosphorus atom and the incoming nucleophile (the hydroxyl group of the aminoglycoside) begins to form as the bond to the leaving group (ADP) is breaking. This results in a pentacovalent phosphorus intermediate.

Dissociative Mechanism: In this model, the bond to the leaving group is largely broken before the new bond with the nucleophile is formed. This pathway proceeds through a metaphosphate-like transition state.

Studies on APH(3') enzymes suggest that they likely operate through a dissociative mechanism . wikipedia.org This model posits that the deprotonation of the substrate's hydroxyl group is not the critical step for phosphate transfer. Instead, the stabilization of the metaphosphate transition state is the key to the catalytic process. wikipedia.org

Role of Adenosine Triphosphate (ATP) in Phosphorylation

Adenosine triphosphate (ATP) serves as the essential co-substrate and phosphate donor in the reaction catalyzed by dihydrostreptomycin-6-phosphate 3'alpha-kinase. wikipedia.orgqmul.ac.uk The binding of ATP to the enzyme's active site is a critical event that precedes the phosphoryl transfer. In many APH enzymes, the binding of ATP is facilitated by the coordination of magnesium ions, which help to stabilize the negative charges on the phosphate groups of ATP. wikipedia.org

The hydrolysis of the high-energy phosphoanhydride bond between the beta and gamma phosphates of ATP provides the energy and the phosphate group for the reaction. Upon transfer of the gamma-phosphate to the aminoglycoside, ATP is converted to adenosine diphosphate (ADP). wikipedia.org The release of the products, the phosphorylated aminoglycoside and ADP, from the active site completes the catalytic cycle, regenerating the free enzyme for subsequent rounds of catalysis. nih.gov

Enzyme Kinetics and Steady-State Analysis

The formation of dihydrostreptomycin 3'alpha-phosphate is catalyzed by dihydrostreptomycin-6-phosphate 3'alpha-kinase, also known as ATP:dihydrostreptomycin-6-phosphate 3'alpha-phosphotransferase (EC 2.7.1.88). wikipedia.org This enzyme facilitates the transfer of a phosphate group from ATP to the 3'alpha-hydroxyl group of dihydrostreptomycin 6-phosphate, resulting in the formation of dihydrostreptomycin 3'alpha,6-bisphosphate and ADP. wikipedia.org

Detailed kinetic parameters, such as Kcat and Km values, for dihydrostreptomycin-6-phosphate 3'alpha-kinase are not extensively documented in publicly available literature. However, analysis of related aminoglycoside phosphotransferases (APHs) provides insight into the potential catalytic efficiency of this class of enzymes. For instance, some APH enzymes exhibit specificity constants (kcat/Km) in the range of 10^6 to 10^8 M⁻¹s⁻¹, indicating a high degree of catalytic proficiency. imrpress.com These values approach the diffusion limit for small molecule interactions in solution, suggesting that these enzymes are highly evolved catalysts. imrpress.com

| Enzyme Family | Typical kcat/Km (M⁻¹s⁻¹) | Reference |

| Aminoglycoside Phosphotransferases (APHs) | 10⁶ - 10⁸ | imrpress.com |

The substrate specificity of dihydrostreptomycin-6-phosphate 3'alpha-kinase is intrinsically linked to its role in the metabolism of dihydrostreptomycin. The primary substrates are ATP and dihydrostreptomycin 6-phosphate. wikipedia.org

The structural features of the aminoglycoside, including the arrangement of its rings and the distribution of charged groups, play a crucial role in its binding to and modification by resistance enzymes. nih.gov

Structural Biology of Dihydrostreptomycin-6-Phosphate 3'alpha-Kinase

While a specific crystal structure for dihydrostreptomycin-6-phosphate 3'alpha-kinase is not available in the public domain, the architecture of other aminoglycoside phosphotransferases (APHs) offers a model for understanding its structural characteristics. APH enzymes share structural similarities with eukaryotic serine/threonine and tyrosine kinases. nih.gov

Based on related APH enzymes, dihydrostreptomycin-6-phosphate 3'alpha-kinase is likely to possess a bilobal structure. This typically consists of an N-terminal lobe that is rich in β-sheets and a C-terminal lobe that is predominantly α-helical. science.gov These two lobes are connected by a hinge region, and the active site is located in the cleft between them. science.gov Many APH enzymes can exist as monomers or dimers, though dimerization does not always affect enzymatic activity. imrpress.comscience.gov

The active site of APH enzymes is generally characterized by a concentration of negatively charged amino acid residues. science.gov This anionic environment is crucial for stabilizing the positively charged aminoglycoside substrate and orienting it correctly for phosphoryl transfer. science.gov The binding of ATP is often facilitated by a nucleotide positioning loop (NPL) and coordinated by magnesium ions. science.gov While the precise catalytic residues for dihydrostreptomycin-6-phosphate 3'alpha-kinase have not been identified, related kinases utilize conserved aspartate and asparagine residues to coordinate the essential magnesium ions for catalysis. science.gov The mechanism of phosphoryl transfer is believed to be a direct attack of the substrate's hydroxyl group on the γ-phosphate of ATP, proceeding through a dissociative mechanism that stabilizes a metaphosphate transition state. science.gov

The binding of substrates and products induces significant conformational changes in aminoglycoside kinases. A hinge motion between the N- and C-terminal lobes is a common feature upon aminoglycoside binding. nih.gov This movement facilitates the correct positioning of the substrate and ATP for catalysis. The degree of this conformational change can be influenced by the specific structure of the bound aminoglycoside. nih.gov Furthermore, the binding of the antibiotic can alter its own conformation from a flexible state in solution to a more rigid, protein-bound state. mdpi.com These induced-fit mechanisms are critical for the catalytic cycle and can influence substrate specificity.

Magnesium Ion Coordination and Its Role in Catalysis

The catalytic activity of aminoglycoside phosphotransferases (APHs), the family to which dihydrostreptomycin-6-phosphate 3'alpha-kinase belongs, is critically dependent on the presence of divalent metal ions, most notably magnesium (Mg²⁺). nih.govwikipedia.org Magnesium ions play a fundamental role in the catalytic mechanism, primarily by coordinating the ATP molecule in the enzyme's active site. wikipedia.orgmdpi.com

Research on related APHs and other kinases reveals a common "two-metal-ion" mechanism. nih.govmdpi.com In this model:

One Mg²⁺ ion typically coordinates the β- and γ-phosphate groups of ATP.

A second Mg²⁺ ion coordinates the α- and γ-phosphates. nih.gov

This coordination is essential for several reasons. Firstly, it helps to neutralize the negative charges of the phosphate groups, making the γ-phosphate more susceptible to nucleophilic attack by the hydroxyl group of the aminoglycoside substrate. wikipedia.org Secondly, it correctly orients the ATP molecule within the active site for efficient phosphoryl transfer. wikipedia.org

In the APH(3')-IIIa enzyme, a well-studied homolog, two magnesium ions are stabilized by specific aspartate residues (e.g., Asp208) in the active site. wikipedia.org This precise positioning facilitates the binding of ATP and prepares it for the reaction. The binding of the aminoglycoside substrate then induces a conformational change in the enzyme, which brings the reactive hydroxyl group into close proximity with the γ-phosphate of ATP, leading to the transfer reaction. nih.govwikipedia.org Mutational analyses have confirmed that amino acid residues responsible for coordinating these magnesium ions are essential for catalysis. nih.gov

Comparative Enzymological Studies with Related Phosphotransferases

Aminoglycoside phosphotransferases (APHs) are a diverse family of enzymes that confer resistance to aminoglycoside antibiotics by modifying them. nih.govfrontiersin.org They are categorized into several subfamilies based on their regiospecificity—the specific hydroxyl group they phosphorylate on the aminoglycoside scaffold. umassmed.edupsu.edu Major subfamilies include APH(3'), APH(2''), APH(4), APH(6), APH(7''), and APH(9). nih.govumassmed.edu The enzyme that forms dihydrostreptomycin 3'alpha-phosphate is related to the APH(6) and APH(3'') classes, which are known to act on streptomycin (B1217042). psu.edu

Distinctions in Regiospecificity and Substrate Promiscuity

A hallmark of the APH enzyme family is the variation in their regiospecificity and the range of substrates they can accept (substrate promiscuity). frontiersin.orgpsu.edu This diversity is a significant factor in the broad spectrum of aminoglycoside resistance observed clinically.

Regiospecificity : Different APH subfamilies target different hydroxyl groups on the aminoglycoside structure. For instance, APH(3') enzymes primarily phosphorylate the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin. wikipedia.org In contrast, APH(2'') enzymes target the 2''-hydroxyl group, and APH(6) enzymes act on the 6-hydroxyl group of streptomycin. psu.edunih.gov Some APH enzymes exhibit relaxed regiospecificity; for example, APH(3')-IIIa can phosphorylate the 5''-hydroxyl group of 4,5-disubstituted aminoglycosides that lack a 3'-hydroxyl. wikipedia.org Studies have also shown that mutations can dramatically alter the regiospecificity of these enzymes, sometimes leading to the modification of entirely new positions on the antibiotic. nih.govnih.gov

Substrate Promiscuity : The range of aminoglycosides that an APH enzyme can modify varies widely. Some enzymes are highly specific, while others are remarkably promiscuous. APH(2'') enzymes, for example, can phosphorylate a broad array of clinically important aminoglycosides, including those from the kanamycin and gentamicin (B1671437) families. nih.gov The APH(3') subfamily is also known for its ability to act on both 4,5- and 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides. frontiersin.org This broad substrate profile is often due to a relatively spacious substrate-binding site within the enzyme. frontiersin.org

The following table summarizes the substrate profiles for several APH enzymes, illustrating their distinct specificities.

| Enzyme Subfamily | Representative Substrates | Primary Phosphorylation Site |

| APH(3') | Kanamycin, Neomycin, Amikacin, Lividomycin | 3'-OH or 5''-OH wikipedia.org |

| APH(2'') | Gentamicin, Tobramycin, Kanamycin, Dibekacin | 2''-OH nih.gov |

| APH(6) | Streptomycin | 6-OH psu.edu |

| APH(3'') | Streptomycin | 3''-OH psu.edu |

Mechanistic Commonalities and Differences Across APH Subfamilies

Despite their differences in specificity, APH enzymes share significant mechanistic and structural features, suggesting a common evolutionary origin. umassmed.edu

Commonalities:

Structural Fold : Many APH enzymes share a core structural fold that is surprisingly similar to that of eukaryotic protein kinases, indicating a distant evolutionary relationship. umassmed.edu This fold typically consists of a smaller N-terminal domain for nucleotide binding and a larger C-terminal domain for aminoglycoside binding. nih.gov

Catalytic Mechanism : The general catalytic mechanism involves the transfer of the γ-phosphate from a nucleotide triphosphate (usually ATP) to a hydroxyl group on the aminoglycoside. nih.gov This reaction often proceeds through a dissociative-like mechanism that involves the stabilization of a high-energy metaphosphate intermediate in the transition state. wikipedia.org

Nucleotide Positioning Loop (NPL) : A conserved feature in many APH enzymes is a flexible loop, often called the nucleotide positioning loop (NPL). wikipedia.org This loop undergoes a conformational change upon ATP binding, closing over the active site to properly position the nucleotide for catalysis and shield the reaction from the solvent. wikipedia.org

Differences:

Active Site Architecture : The primary differences between subfamilies lie in the architecture of their aminoglycoside-binding sites. Variations in the amino acid residues lining this pocket account for the observed differences in substrate promiscuity and regiospecificity. For instance, the APH(3') enzymes possess a comparatively spacious binding site that allows them to accommodate a wider variety of substrates compared to more specific enzymes. frontiersin.org

Bifunctional Enzymes : Some bacteria possess bifunctional enzymes that combine an APH domain with an aminoglycoside acetyltransferase (AAC) domain. nih.gov These fusion proteins can catalyze two different types of antibiotic modifications, broadening the resistance profile. The mechanism and specificity of each domain within the bifunctional enzyme remain distinct. nih.gov

Genetic and Molecular Basis of Dihydrostreptomycin 3 Alpha Phosphate Synthesis

Gene Encoding Dihydrostreptomycin-6-Phosphate 3'alpha-Kinase (e.g., strB, aph(6))

The primary gene responsible for the phosphorylation of dihydrostreptomycin (B1670612) at the 3'alpha position of the N-methyl-L-glucosamine moiety, after an initial phosphorylation at the 6-hydroxyl group of the streptidine ring, is commonly referred to as strB or aph(6). These genes encode for an aminoglycoside phosphotransferase. Specifically, the enzyme is classified as APH(6)-Id. cellmolbiol.orgnih.govmcmaster.ca The strB gene is frequently found linked to another gene, strA, which encodes an aminoglycoside-3"-phosphotransferase (APH(3")-Ib). cellmolbiol.org This tandem arrangement, known as the strA-strB gene pair, is widely distributed among diverse Gram-negative bacteria. While both enzymes contribute to high-level streptomycin (B1217042) resistance, it is the product of the strB gene that is directly involved in the synthesis of Dihydrostreptomycin 3'alpha-phosphate from its precursor. cellmolbiol.orgasm.org

Gene Structure and Sequence Variability

The strA and strB genes are often co-transcribed as a single operon. asm.org The sequence of the aph(6)-Id gene, also known as strB, has been shown to be identical to the strB gene found within the transposon Tn5393, suggesting a common origin and dissemination through horizontal gene transfer. cellmolbiol.orgresearchgate.net

While the strA gene has demonstrated some sequence polymorphism, studies have indicated that the nucleotide sequence of strB is highly conserved across various bacterial isolates. For instance, the aph(6)-Id gene from Pseudomonas syringae was found to be an exact match to the strB gene from Tn5393 in Erwinia amylovora. cellmolbiol.orgresearchgate.net However, a related enzyme, APH(6)-Ia, found in the streptomycin-producing organism Streptomyces griseus, shows about 47% amino acid similarity to APH(6)-Id. cellmolbiol.org A single nucleotide difference was observed between the published sequence of aph(6)-Ia and a newly sequenced version, leading to an amino acid change from serine to alanine at position 262. cellmolbiol.orgresearchgate.net

| Gene | Enzyme Product | Function | Common Genetic Context | Sequence Variability |

|---|---|---|---|---|

| strB (aph(6)-Id) | Aminoglycoside-6-phosphotransferase | Phosphorylates the 6-hydroxyl group of the streptidine ring of streptomycin/dihydrostreptomycin. | Linked with strA in the strA-strB operon, often on transposons (e.g., Tn5393) and plasmids (e.g., RSF1010). | Highly conserved. |

| aph(6)-Ia | Aminoglycoside-6-phosphotransferase | Phosphorylates the 6-hydroxyl group of the streptidine ring of streptomycin. | Part of the streptomycin biosynthetic gene cluster in Streptomyces griseus. | Some variability noted (e.g., single nucleotide polymorphism leading to amino acid change). |

Phylogenetic Analysis of Related Resistance Genes

Sequence alignments of various aminoglycoside phosphotransferases, including the APH(6) and APH(3') families, reveal conserved domains and suggest a common evolutionary origin. researchgate.net The APH(6) class of enzymes, which includes APH(6)-Ia, APH(6)-Ib, APH(6)-Ic, and APH(6)-Id (strB product), all catalyze the phosphorylation of the 6-hydroxyl group of the streptidine ring of streptomycin or its derivatives. cellmolbiol.orgnih.gov The high degree of sequence identity among the strB genes from different bacterial species and mobile genetic elements points to their recent and widespread dissemination. The amino acid sequence similarity of approximately 47% between APH(6)-Id and APH(6)-Ia suggests a divergent evolution from a common ancestor, with APH(6)-Ia being associated with the antibiotic's producer organism and APH(6)-Id being found in a wide range of pathogenic and environmental bacteria. cellmolbiol.org

Regulation of Gene Expression

The expression of the strB gene, and consequently the synthesis of Dihydrostreptomycin-6-phosphate 3'alpha-kinase, is subject to regulatory mechanisms at both the transcriptional and translational levels.

Transcriptional and Translational Control Mechanisms

In many cases, the strA-strB genes are part of a larger mobile genetic element, such as the transposon Tn5393, where their expression is controlled by elements within the transposon. nih.govasm.org A strong promoter sequence has been identified within the recombination site (res) of Tn5393. nih.gov The expression from this promoter can be repressed by the product of the tnpR (resolvase) gene, which is also part of the transposon. nih.gov

Insertion sequences (IS) can also play a crucial role in the expression of strA-strB. For example, the insertion of IS6100 within the tnpR gene in some variants of Tn5393 disrupts the repressor function and can enhance the expression of the downstream resistance genes. nih.gov

At the translational level, the expression of strB can be dependent on the presence of a strong Shine-Dalgarno sequence. nih.gov In studies where strA and strB were cloned separately, the protein encoded by strB was only produced when a robust Shine-Dalgarno sequence was introduced, and the start codon was situated outside of a stable stem-loop structure in the mRNA. nih.gov This indicates that translational efficiency is a key control point for the production of the APH(6)-Id enzyme.

Genetic Transfer Mechanisms of Enzyme-Encoding Elements

The widespread distribution of the strB/aph(6) gene is primarily due to its association with mobile genetic elements that facilitate horizontal gene transfer among different bacterial species and genera.

The most prominent vehicles for the dissemination of the strA-strB gene pair are transposons and plasmids. The Tn3-type transposon, Tn5393 , is frequently found to carry the strA-strB genes and is often located on large conjugative plasmids in plant-pathogenic bacteria. nih.govasm.orgasm.org Variants of Tn5393 have been identified in a diverse range of bacteria, including those from agricultural, clinical, and aquatic environments. asm.orgnih.govresearchgate.net

Broad-host-range plasmids, such as RSF1010 , are also significant in the spread of strA-strB. nih.govnih.gov These non-conjugative but mobilizable plasmids can transfer the resistance genes to a wide array of Gram-negative bacteria. researchgate.net The presence of strA-strB on both transposons and plasmids highlights the multiple mechanisms by which these resistance determinants can be mobilized and transferred.

Integrons are another genetic element implicated in the capture and expression of antibiotic resistance genes. While the strA-strB genes are not always found as discrete gene cassettes within a classical integron structure, the genetic regions containing strA-strB are often found in close proximity to or as part of larger mobile genetic elements that may also contain integrons. frontiersin.orgnih.govfrontiersin.orgnih.gov This association facilitates the assembly and dissemination of multi-drug resistance platforms.

| Mobile Genetic Element | Type | Key Features | Role in strB/aph(6) Dissemination |

|---|---|---|---|

| Tn5393 | Transposon (Tn3 family) | Contains tnpA (transposase) and tnpR (resolvase) genes. Often carries the strA-strB operon. Can be associated with insertion sequences that modulate expression. | Primary vehicle for the mobilization and transfer of strA-strB, particularly in plant-pathogenic bacteria. nih.govasm.orgasm.org |

| RSF1010 | Plasmid (IncQ group) | Broad-host-range, non-conjugative but mobilizable. Carries the strA-strB genes along with a sulfonamide resistance gene (sulII). | Facilitates the dissemination of strA-strB across a wide range of Gram-negative bacteria. nih.govnih.govresearchgate.net |

| Integrons | Gene capture and expression system | Contain an integrase gene (intI) and an attachment site (attI) for the integration of gene cassettes. | While not always directly carrying strA-strB as a cassette, they are often located on the same mobile platforms, contributing to the spread of multi-drug resistance. frontiersin.orgnih.govfrontiersin.orgnih.gov |

Plasmid-Mediated Transfer and Transposon Association

The genetic basis for the synthesis of Dihydrostreptomycin 3'alpha-phosphate is primarily rooted in the acquisition of genes encoding aminoglycoside phosphotransferases (APHs). These enzymes catalyze the phosphorylation of aminoglycoside antibiotics, including dihydrostreptomycin, rendering them inactive. The gene most notably associated with this specific modification is aph(3')-IIa.

The dissemination of these resistance genes is largely facilitated by plasmids, which are extrachromosomal, self-replicating DNA molecules. wikipedia.org Plasmids carrying one or more antibiotic resistance genes are known as R-factors or resistance plasmids. nih.gov These plasmids can be transferred from a donor to a recipient bacterium through a process called conjugation, which involves direct cell-to-cell contact. asm.orgyoutube.com This mechanism allows for the rapid spread of resistance genes even between distantly related bacterial species. wikipedia.org Often, these plasmids are multi-drug resistant (MDR), carrying a suite of genes that confer resistance to various classes of antibiotics. wikipedia.org

Further enhancing the mobility of these resistance genes is their association with transposons. Transposons, or "jumping genes," are segments of DNA that can move from one location in the genome to another, such as from a chromosome to a plasmid or between different plasmids. lakeforest.edu The aph(3')-IIa gene, for instance, was originally identified as part of the composite transposon Tn5. frontiersin.org The structure of a transposon typically includes the resistance gene flanked by insertion sequences that encode the transposase enzyme necessary for its mobilization.

Another relevant transposon is Tn5393, which carries the strA and strB genes, also conferring resistance to streptomycin. nih.gov A variant, Tn5393e, demonstrates the complex nature of these mobile elements, where a second transposon, Tn6023 (carrying the aphA1b gene), is inserted within Tn5393. nih.gov This association with transposons significantly contributes to the plasticity and dissemination of the genetic determinants for dihydrostreptomycin modification.

Table 1: Key Transposons Associated with Aminoglycoside Resistance Genes| Transposon | Associated Resistance Gene(s) | Resistance Phenotype | Reference |

|---|---|---|---|

| Tn5 | aph(3')-IIa (also known as nptII) | Kanamycin (B1662678), Neomycin, Gentamicin (B1671437) B, Ribostamycin | frontiersin.org |

| Tn5393 | strA-strB | Streptomycin | nih.gov |

| Tn6023 (found within Tn5393e) | aphA1b | Kanamycin, Neomycin | nih.gov |

| TAβ | Streptomycin phosphotransferase (SPT), TEM-1 β-lactamase | Streptomycin, Penicillins | nih.gov |

Horizontal Gene Transfer Events and Dissemination Dynamics

Horizontal gene transfer (HGT) is the primary engine driving the spread of antibiotic resistance, allowing genetic material to move between different bacterial organisms, bypassing vertical inheritance from parent to offspring. lakeforest.eduwikipedia.org This process is responsible for the rapid evolution of antibiotic-resistant pathogens. wikipedia.org The genes encoding aminoglycoside phosphotransferases are frequently mobilized through HGT events.

The key mechanisms of HGT that contribute to the dissemination of the genetic determinants for Dihydrostreptomycin 3'alpha-phosphate synthesis are:

Conjugation : As previously mentioned, this is the transfer of genetic material, typically plasmids, through direct contact between bacterial cells. It is considered the most important and efficient mechanism for the spread of multi-drug resistance among bacteria. youtube.comnih.gov

Transformation : This process involves the uptake and incorporation of free or "naked" DNA from the environment, often released from lysed bacterial cells. youtube.comlakeforest.edu While less efficient than conjugation for large plasmids, it can play a role in acquiring smaller DNA fragments containing resistance genes.

Transduction : In this mechanism, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria). youtube.com During viral assembly, bacterial DNA, including resistance genes, can be mistakenly packaged into the phage head and subsequently injected into another bacterium.

The dynamics of dissemination are influenced by strong selective pressures. The widespread use of aminoglycoside antibiotics in human and veterinary medicine creates an environment where bacteria possessing the resistance genes have a significant survival advantage. wikipedia.org This selective pressure promotes the proliferation of resistant strains and accelerates the HGT of the plasmids and transposons carrying these genes. The presence of these genes on highly mobile genetic elements ensures their rapid distribution across a broad spectrum of bacterial populations and diverse ecological niches, from clinical settings to the natural environment. nih.govnih.gov

Table 2: Mechanisms of Horizontal Gene Transfer (HGT)| Mechanism | Description | Genetic Element Transferred | Reference |

|---|---|---|---|

| Conjugation | Transfer of DNA through direct cell-to-cell contact via a pilus. | Plasmids, Integrative and Conjugative Elements (ICEs) | youtube.comnih.gov |

| Transformation | Uptake and incorporation of free DNA from the surrounding environment. | Naked DNA fragments, Plasmids | youtube.comlakeforest.edu |

| Transduction | Transfer of bacterial DNA mediated by bacteriophages. | Any bacterial DNA fragment that can be packaged into a phage head | youtube.com |

Advanced Methodologies for Academic Research on Dihydrostreptomycin 3 Alpha Phosphate and Its Associated Enzymes

Advanced Enzymatic Assay Development

The study of Dihydrostreptomycin (B1670612) 3'alpha-phosphate and the aminoglycoside phosphotransferases (APHs) that catalyze its formation relies on robust and sensitive enzymatic assays. These assays are crucial for determining kinetic parameters, screening for inhibitors, and understanding the enzyme's mechanism of action. Advanced methodologies often couple different analytical techniques to achieve high throughput and accuracy.

Spectrophotometric and Chromatographic Coupled Assays

Spectrophotometric assays are widely used for continuous monitoring of enzyme activity. A common approach for phosphotransferases is a coupled enzyme assay. In this system, the production of adenosine (B11128) diphosphate (B83284) (ADP), a product of the phosphorylation reaction, is linked to the oxidation of nicotinamide adenine dinucleotide (NADH). The reaction is coupled to the pyruvate kinase and lactate dehydrogenase system. Pyruvate kinase uses the ADP generated by the APH to convert phosphoenolpyruvate to pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration can be monitored continuously by measuring the absorbance at 340 nm. This method provides real-time kinetic data.

Chromatography-based assays, particularly High-Performance Liquid Chromatography (HPLC), offer a direct method for separating and quantifying the substrate and product. researchgate.net In this approach, the enzymatic reaction is allowed to proceed for a set time before being quenched. The reaction mixture is then injected into an HPLC system. Using techniques like hydrophilic interaction chromatography (HILIC) or ion-pair chromatography, Dihydrostreptomycin can be separated from its phosphorylated product, Dihydrostreptomycin 3'alpha-phosphate. researchgate.net The concentration of each compound is determined by detecting the column eluent with mass spectrometry (MS) or other suitable detectors. This method is highly specific and allows for the unambiguous identification and quantification of the product.

| Assay Type | Principle | Advantages | Disadvantages |

| Coupled Spectrophotometric Assay | Measures NADH oxidation, which is linked to ADP production by the phosphotransferase. | Continuous, real-time data; high-throughput potential. | Indirect measurement; potential for interference from compounds that absorb at 340 nm. |

| HPLC-Based Assay | Chromatographic separation of substrate and product followed by quantification. | Direct measurement; high specificity and accuracy; unambiguous product identification. | Discontinuous (end-point); lower throughput than spectrophotometric assays. |

Isotopic Labeling and Product Identification Techniques

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and to confirm the identity and structure of the product. wikipedia.org For studying the formation of Dihydrostreptomycin 3'alpha-phosphate, isotopes can be incorporated into either the phosphate (B84403) donor (ATP) or the aminoglycoside substrate.

One common method involves using [γ-³²P]ATP as the phosphate donor. After the enzymatic reaction, the radiolabeled Dihydrostreptomycin 3'alpha-phosphate product can be separated from the unreacted [γ-³²P]ATP using methods like thin-layer chromatography (TLC) or HPLC, and the radioactivity is quantified to determine the reaction rate.

Stable isotopes are also extensively used, particularly in conjunction with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov For instance, using ATP enriched with ¹⁸O in the γ-phosphate group allows for the transfer of the heavy oxygen isotope to the Dihydrostreptomycin substrate. The resulting product can be analyzed by MS to confirm the mass increase corresponding to the isotopic label. nih.gov Furthermore, NMR spectroscopy is invaluable for determining the precise location of phosphorylation. By comparing the ¹H, ¹³C, and ³¹P NMR spectra of the substrate and the product, the specific hydroxyl group that has been phosphorylated can be identified, confirming the formation of the 3'alpha-phosphate isomer. portlandpress.com

Recombinant Protein Expression and Purification Strategies

Biochemical and structural studies of the phosphotransferases responsible for producing Dihydrostreptomycin 3'alpha-phosphate require large quantities of pure, active enzyme. This is typically achieved through recombinant protein expression and subsequent purification.

Heterologous Expression Systems for Phosphotransferases

The most common heterologous expression system for producing aminoglycoside phosphotransferases is the bacterium Escherichia coli. cellmolbiol.orgasm.org The genes encoding these enzymes, such as various types of aph, are cloned into high-expression vectors. portlandpress.comcellmolbiol.org These vectors are then introduced into suitable E. coli host strains, such as BL21 or DH5α. frontiersin.orgfrontiersin.org Expression of the recombinant protein is often induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. frontiersin.org This system allows for the rapid and cost-effective production of large amounts of the desired enzyme.

| Expression Vector | Host Strain | Enzyme Expressed | Reference |

| pKK223-3 | E. coli JM103 | Aminoglycoside 3'-phosphotransferase | portlandpress.com |

| pCold I | E. coli BL21 | APH(9)-Ic | frontiersin.org |

| pCold I | E. coli BL21 | APH(3′)-Id | frontiersin.org |

| pBluescript | E. coli DH5α | APH(2″) variants | asm.org |

Affinity Chromatography and Bioseparation Techniques

Affinity chromatography is the cornerstone of purifying recombinant phosphotransferases. nih.govhuji.ac.ilyoutube.com This technique exploits a specific interaction between the protein and a ligand immobilized on a chromatography matrix. huji.ac.il Often, the recombinant protein is engineered to include an affinity tag, such as a polyhistidine-tag (His-tag). youtube.com The crude cell lysate containing the His-tagged enzyme is passed through a column containing a resin with chelated metal ions (e.g., nickel or cobalt), which specifically bind the His-tag. huji.ac.il Non-tagged proteins are washed away, and the pure phosphotransferase is then eluted by changing the buffer conditions, for example, by adding imidazole.

While affinity chromatography provides a high degree of purification in a single step, additional steps may be required to achieve homogeneity. nih.govnih.gov These can include ion-exchange chromatography, which separates proteins based on their net charge, and size-exclusion (gel filtration) chromatography, which separates them based on their size and shape. nih.gov The combination of these techniques can yield highly pure enzyme suitable for detailed biochemical and structural analysis.

Structural Characterization of Enzyme-Ligand Complexes

Understanding the three-dimensional structure of aminoglycoside phosphotransferases in complex with their substrates, Dihydrostreptomycin and a nucleotide triphosphate like ATP, is essential for elucidating the molecular basis of substrate recognition and catalysis. researchgate.net The primary technique used for this purpose is X-ray crystallography.

Crystal structures of several aminoglycoside phosphotransferases have been determined, revealing a conserved protein kinase-like fold. researchgate.netnih.govnih.gov These enzymes typically consist of two main domains: an N-terminal domain and a C-terminal domain. nih.gov The binding site for the nucleotide (ATP or GTP) is located in a cleft between these two domains. nih.govnih.gov The aminoglycoside substrate binds in a distinct, often highly negatively charged, pocket located primarily within the C-terminal domain. researchgate.net

By solving the crystal structure of an APH enzyme co-crystallized with an aminoglycoside (such as kanamycin (B1662678), a close analog of Dihydrostreptomycin) and a non-hydrolyzable ATP analog, researchers can visualize the precise interactions that govern substrate binding and positioning for phosphoryl transfer. researchgate.net These structures reveal key amino acid residues that interact with the different rings and hydroxyl groups of the aminoglycoside, explaining the enzyme's specificity. For example, an acidic loop and residues at the C-terminus often play a crucial role in recognizing the aminoglycoside. researchgate.net The catalytic base, typically an aspartate residue, is positioned to deprotonate the target hydroxyl group (the 3'-OH in this case), facilitating its nucleophilic attack on the γ-phosphate of ATP. researchgate.net This detailed structural information is invaluable for understanding the mechanism of antibiotic resistance and for the rational design of new antibiotics or enzyme inhibitors.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of molecules, including enzyme-substrate complexes. This method has been instrumental in revealing the architecture of aminoglycoside phosphotransferases (APHs), the enzymes that catalyze the phosphorylation of dihydrostreptomycin.

One of the most insightful structures determined is that of aminoglycoside-3'-phosphotransferase-IIa (APH(3')-IIa). While this particular structure was resolved in a complex with kanamycin, a structurally similar aminoglycoside, it provides a robust model for understanding how dihydrostreptomycin binds. The crystal structure of APH(3')-IIa was determined to a high resolution of 2.1 Å. nih.gov This level of detail allows for the precise mapping of the active site and the interactions with the antibiotic.

The enzyme is composed of a C-terminal domain that forms a highly negatively charged cleft, which serves as the binding site for the positively charged aminoglycoside. nih.gov Key structural features identified through crystallography include:

Distinct Sub-pockets: The three rings of the aminoglycoside molecule occupy specific sub-pockets within the binding cleft. nih.gov

Acidic Loop: A highly acidic loop, comprising residues 151-166 in APH(3')-IIa, plays a critical role in recognizing and binding the antibiotic. nih.gov

Catalytic Residue: The catalytic base, Asp190, is positioned adjacent to the hydroxyl group that undergoes phosphorylation. nih.gov

The binding of the aminoglycoside induces conformational changes in the enzyme, which are crucial for subsequent binding of the co-substrate, ATP, and the phosphoryl transfer reaction. The structural data obtained from X-ray crystallography provides an invaluable framework for understanding the molecular basis of substrate specificity and the mechanism of antibiotic inactivation.

| Crystallographic Data for APH(3')-IIa in Complex with Kanamycin | |

| Enzyme | Aminoglycoside-3'-phosphotransferase-IIa (APH(3')-IIa) |

| Ligand | Kanamycin |

| Resolution | 2.1 Å |

| Key Interacting Residues | Acidic loop (151-166), C-terminal residues (260-264), Asp190 (catalytic base) |

| Binding Site Feature | Highly negatively charged cleft in the C-terminal domain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While X-ray crystallography provides a static picture of the enzyme-substrate complex, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of these molecules in solution. This is particularly important for understanding the flexibility of both the enzyme and the substrate upon binding.

Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) is an NMR technique that has been successfully applied to study the conformation of aminoglycoside antibiotics when bound to an aminoglycoside phosphotransferase. These studies provide insights into the dynamic nature of the interaction. For instance, TRNOESY experiments on other aminoglycosides bound to APH(3')-IIIa have revealed that different parts of the antibiotic molecule exhibit varying degrees of flexibility within the enzyme's active site. Some of the sugar rings have restricted motion and adopt a stacked arrangement, while other rings remain more flexible.

This information on conformational dynamics is crucial for a complete understanding of the binding event and the subsequent catalytic process. It can explain how the enzyme accommodates different substrates and how the conformational changes facilitate the phosphoryl transfer reaction.

Cryo-Electron Microscopy for Complex Assemblies

Cryo-electron microscopy (cryo-EM) is a revolutionary technique for determining the structure of large and dynamic macromolecular complexes at near-atomic resolution. While X-ray crystallography and NMR have limitations when dealing with very large or heterogeneous assemblies, cryo-EM has emerged as a powerful alternative.

Biochemical Characterization of Enzyme-Substrate Interactions

Understanding the thermodynamics and kinetics of the interaction between Dihydrostreptomycin 3'alpha-phosphate and its target enzymes is fundamental to comprehending the efficiency of the inactivation process. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for these quantitative measurements.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

The presence of the co-substrate, ATP, generally increases the binding affinity of the aminoglycoside to the enzyme. nih.gov The thermodynamic parameters obtained from ITC provide deep insights into the driving forces of the binding process and how the binding of one substrate influences the binding of another.

| Thermodynamic Parameters for Aminoglycoside Binding to APH(3')-IIIa (Representative Data) | |

| Interaction | Binary (Enzyme-Aminoglycoside) |

| Driving Force | Enthalpically driven (Favorable ΔH) |

| Entropy Change | Unfavorable (Negative TΔS) |

| Effect of ATP | Increases binding affinity |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff) of the binding event. From these values, the equilibrium dissociation constant (KD) can be calculated.

While specific SPR data for Dihydrostreptomycin 3'alpha-phosphate binding to its phosphotransferase may not be readily available, the technique is widely used to study the kinetics of enzyme-substrate and enzyme-inhibitor interactions. In a typical SPR experiment, the enzyme would be immobilized on a sensor chip, and a solution containing dihydrostreptomycin would be flowed over the surface. The binding and subsequent dissociation would be monitored in real-time, allowing for the determination of the kinetic parameters. This information is crucial for understanding how quickly the enzyme recognizes and binds its substrate, and how long the complex persists before the catalytic reaction and product release occur.

Molecular Genetics and Mutagenesis Approaches

Molecular genetics and site-directed mutagenesis are powerful tools for probing the roles of specific amino acid residues in enzyme function. By systematically replacing amino acids in the active site and other key regions of an aminoglycoside phosphotransferase, researchers can identify residues that are critical for substrate binding, catalysis, and the determination of substrate specificity.

Site-directed mutagenesis studies on APH enzymes have been instrumental in elucidating the molecular basis of antibiotic resistance. For example, by mutating conserved residues in the C-terminus of APH(3')-II, researchers have been able to demonstrate their importance for enzymatic activity and the resulting antibiotic resistance phenotype. The substitution of these residues often leads to a significant reduction or complete abolishment of resistance to aminoglycosides.

Furthermore, directed evolution studies, which involve random mutagenesis followed by selection, have been used to evolve APH enzymes with altered substrate specificities. These experiments provide valuable insights into the evolutionary pathways of antibiotic resistance and highlight the key mutations that can lead to the inactivation of a broader range of aminoglycoside antibiotics. nih.gov These genetic approaches, combined with structural and biochemical analyses, provide a comprehensive understanding of how these enzymes function and evolve.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. doccheck.com This method is indispensable for investigating the structure-function relationships of enzymes involved in the dihydrostreptomycin biosynthetic pathway. By altering specific amino acid residues within an enzyme's active site or other important domains, researchers can elucidate their roles in substrate binding, catalysis, and product specificity.

For instance, enzymes such as aminotransferases, phosphatases, and kinases in the streptomycin (B1217042) biosynthesis pathway can be targeted. Mutagenesis studies can help identify key catalytic residues. Replacing a proposed active-site residue (e.g., a glutamate with an aspartate) and observing a significant decrease or loss of enzymatic activity can confirm its functional importance. nih.gov

A practical application of this technique in a related context is the modification of the rpsL gene, which encodes the ribosomal protein S12 in Streptomyces. Specific mutations in this gene are known to confer streptomycin resistance and can also lead to the overproduction of antibiotics. nih.govresearchgate.net Researchers have used site-directed mutagenesis to introduce novel mutations into the rpsL gene of Streptomyces lividans, resulting in strains with significantly enhanced antibiotic production. nih.gov This demonstrates the power of site-directed mutagenesis not only for functional analysis but also for strain improvement.

Table 1: Examples of Site-Directed Mutagenesis in Streptomyces for Antibiotic Production

| Gene Target | Organism | Mutation | Outcome | Reference |

|---|---|---|---|---|

| rpsL | Streptomyces lividans | K88E | Activation of antibiotic production | nih.gov |

| rpsL | Streptomyces lividans | L90K | Enhanced antibiotic production | nih.gov |

| rpsL | Streptomyces lividans | R94G | Enhanced antibiotic production | nih.gov |

| rpsL | Streptomyces coelicolor | K88E | Overproduction of actinorhodin | researchgate.net |

This table is interactive and can be sorted by column.

These studies provide a framework for investigating the enzymes that synthesize Dihydrostreptomycin 3'alpha-phosphate. By systematically mutating residues predicted to be in the active site of an enzyme like a putative amidinotransferase (strB) or a hexose nucleotidylating enzyme (strD), researchers can map the functional landscape of these crucial biocatalysts. researchgate.net

Gene Knockout and Overexpression Systems in Model Organisms

Gene knockout and overexpression systems are fundamental tools for functional genomics, allowing researchers to determine the in-vivo role of specific genes. These techniques are particularly valuable in elucidating the complex biosynthetic pathway of dihydrostreptomycin in producing organisms like Streptomyces griseus.

Gene Knockout: Creating a null mutant by deleting a specific gene (knockout) is the most direct way to assess its function. If a gene is hypothesized to be involved in the formation of Dihydrostreptomycin 3'alpha-phosphate, its knockout should lead to the abolishment of dihydrostreptomycin production and potentially the accumulation of the substrate for the knocked-out enzyme. Modern techniques like CRISPR/Cas9-mediated genome editing have made this process highly efficient in Streptomyces, allowing for the deletion of single genes or even entire biosynthetic gene clusters (BGCs). oup.com For example, deleting the gene for the phosphatase that acts on Dihydrostreptomycin 3'alpha-phosphate would be expected to cause this phosphorylated intermediate to accumulate, confirming the gene's role in the pathway.

Overexpression: Conversely, overexpressing a gene can be used to confirm its function and potentially increase the yield of the final product. Placing a biosynthetic gene under the control of a strong, inducible promoter can lead to higher concentrations of the corresponding enzyme. This can help overcome rate-limiting steps in the pathway. Overexpression can also be performed in a heterologous host, a non-producing, genetically tractable organism like Streptomyces coelicolor or Streptomyces lividans, to study the function of a single gene or a set of genes in isolation. streptomyces.org.uk

Table 2: Genetic Manipulation Techniques for Studying Biosynthetic Pathways in Streptomyces

| Technique | Purpose | Key Advantage | Example Application in Streptomyces | Reference |

|---|---|---|---|---|

| Gene Knockout (CRISPR/Cas9) | Determine gene necessity | High efficiency and specificity | Deletion of the 82.8 kb CDA biosynthetic gene cluster | oup.com |

| Gene Overexpression | Increase enzyme levels, boost production | Overcome rate-limiting steps | Heterologous production of antibiotics | streptomyces.org.uk |

This table is interactive and can be sorted by column.

Omics-Based Approaches in Pathway Analysis

"Omics" technologies provide a global view of the molecular processes within an organism. Genomics, proteomics, and metabolomics are powerful, high-throughput approaches that, when integrated, can provide a comprehensive understanding of the dihydrostreptomycin biosynthetic pathway.

Proteomics for Enzyme Expression and Post-Translational Modifications

Proteomics is the large-scale study of proteins, their expression levels, and their modifications. In the context of dihydrostreptomycin biosynthesis, proteomics can be used to identify all the enzymes expressed from the biosynthetic gene cluster under specific conditions. By comparing the proteome of Streptomyces griseus under high- versus low-production conditions, researchers can identify enzymes whose expression correlates with antibiotic synthesis. nih.govnih.gov

Furthermore, proteomics is crucial for studying post-translational modifications (PTMs), which are covalent modifications to proteins that can regulate their activity, stability, or localization. mdpi.comabcam.com PTMs like phosphorylation and acetylation are known to play key regulatory roles in the metabolism of Streptomyces. nih.gov For example, the acetylation of StrM, a deoxysugar epimerase in streptomycin biosynthesis, at a specific lysine residue (Lys70) has been shown to reduce its stability and catalytic capacity, thereby limiting antibiotic production. mdpi.com Proteomic analyses can identify such modifications on the enzymes responsible for producing Dihydrostreptomycin 3'alpha-phosphate, revealing complex layers of regulation.

Table 3: Proteomic Findings Related to Streptomycin Biosynthesis

| Protein/Enzyme | Organism | Finding | Significance | Reference |

|---|---|---|---|---|

| StrM (Deoxysugar epimerase) | S. griseus | Acetylation at Lys70 | Reduces enzyme stability and activity, limiting streptomycin biosynthesis. | mdpi.com |

| Ribosomal Protein S3 | S. griseus | Detected in two different forms, suggesting modification or processing. | Indicates growth-phase-dependent changes in the translational machinery. | nih.gov |

This table is interactive and can be sorted by column.

Metabolomics for Pathway Intermediates and Flux Analysis

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. This approach is perfectly suited for elucidating biosynthetic pathways by detecting pathway intermediates. In the study of dihydrostreptomycin biosynthesis, metabolomic analysis of Streptomyces extracts can confirm the presence of Dihydrostreptomycin 3'alpha-phosphate and other predicted intermediates. mdpi.comsemanticscholar.org Comparing the metabolomes of wild-type strains with those of gene knockout mutants is a powerful strategy to pinpoint the function of a specific enzyme; the substrate of the deleted enzyme is expected to accumulate in the mutant. nih.gov

Metabolic Flux Analysis (MFA) is a more advanced technique that uses isotope-labeled substrates (e.g., ¹³C-glucose) to trace the flow of atoms through metabolic networks. creative-proteomics.com By measuring the incorporation of the isotope into various metabolites, including amino acids and pathway intermediates, MFA can quantify the rates (fluxes) of intracellular reactions. nih.gov This provides a dynamic view of metabolism, revealing how carbon is partitioned between primary metabolism (for growth) and secondary metabolism (for antibiotic production). nih.gov MFA can identify metabolic bottlenecks and guide rational metabolic engineering strategies to redirect precursor flux towards dihydrostreptomycin production. nih.gov

Genomics and Metagenomics for Distribution and Diversity of Related Genes

Genomics: The sequencing of the Streptomyces griseus genome was a landmark achievement, revealing the entire biosynthetic gene cluster for streptomycin. asm.org This genomic information provides the blueprint for the pathway, allowing researchers to identify all the putative genes involved, including those responsible for the synthesis of Dihydrostreptomycin 3'alpha-phosphate. nih.gov Comparative genomics, which compares the BGCs from different streptomycin-producing strains or producers of other aminoglycosides, can reveal conserved genes essential for the core structure and variable genes that may be responsible for structural diversification. frontiersin.orgoup.com Genome mining tools like antiSMASH are routinely used to scan newly sequenced bacterial genomes for BGCs, which can uncover novel, related pathways. nih.gov

Metagenomics: The vast majority of microbes in the environment cannot be cultured in the laboratory. Metagenomics circumvents this limitation by directly sequencing DNA from an environmental sample (e.g., soil). aucegypt.edu This approach allows researchers to explore the genetic potential of the entire microbial community. By screening metagenomic libraries for genes homologous to those in the streptomycin BGC, it is possible to discover novel aminoglycoside biosynthetic pathways from uncultured bacteria. zachcp.orgfrontiersin.org This expands our understanding of the distribution and evolutionary diversity of these pathways in nature, potentially leading to the discovery of new antibiotics with unique structures and activities. frontiersin.org

Future Research Directions and Unexplored Avenues in Dihydrostreptomycin 3 Alpha Phosphate Studies

Elucidation of Novel Phosphorylation Sites and Enzymes

The phosphorylation of streptomycin (B1217042) and dihydrostreptomycin (B1670612) is a known biological modification. nih.govnih.gov In some bacteria, resistance to streptomycin can be conferred by enzymes that modify the antibiotic, including through adenylylation and phosphorylation. nih.govfrontiersin.org Research has identified the enzymatic synthesis of various diphosphorylated derivatives of streptomycin and dihydrostreptomycin in Streptomyces species, indicating that multiple phosphorylation events can occur. nih.gov

However, the phosphorylation landscape beyond the initial steps is not fully mapped. A primary avenue for future research is to investigate whether Dihydrostreptomycin 3'alpha-phosphate itself can serve as a substrate for further phosphorylation. Identifying novel phosphorylation sites on this molecule could reveal new regulatory layers or alternative biosynthetic pathways.

Key research questions include:

Are there undiscovered kinases or phosphotransferases in Streptomyces griseus or other organisms that can act on Dihydrostreptomycin 3'alpha-phosphate?

What are the specific sites for this potential secondary phosphorylation?

What functional role would such modifications play in the streptomycin biosynthetic pathway or in the regulation of antibiotic activity?

Advanced techniques such as mass spectrometry-based phosphoproteomics and targeted genetic knockouts could be employed to identify these novel enzymes and their corresponding phosphorylation sites.

Table 1: Potential Research Approaches for Identifying Novel Phosphorylation

| Research Approach | Objective | Expected Outcome |

|---|---|---|

| Phosphoproteomic Analysis | To identify in vivo phosphorylation of Dihydrostreptomycin 3'alpha-phosphate in S. griseus. | Identification of novel phosphorylated forms of the compound. |

| In Vitro Enzyme Assays | To screen cell extracts or purified enzymes for kinase activity against Dihydrostreptomycin 3'alpha-phosphate. | Discovery of specific enzymes responsible for further phosphorylation. |

| Gene Knockout Studies | To delete candidate kinase genes in S. griseus and analyze the impact on the streptomycin biosynthesis profile. | Confirmation of the physiological role of newly identified kinases. |

Deeper Understanding of Allosteric Regulation in Dihydrostreptomycin-6-Phosphate 3'alpha-Kinase

Dihydrostreptomycin-6-phosphate 3'alpha-kinase is a crucial enzyme in the streptomycin biosynthesis pathway. While its primary catalytic function is known, its regulatory mechanisms, particularly allosteric control, remain uncharacterized. Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a fundamental mechanism for controlling metabolic pathways. elifesciences.org Protein kinases are often subject to complex allosteric control, which can involve autoinhibitory domains or the binding of small molecule effectors that induce conformational changes. nih.govelifesciences.orgnih.gov

Future studies should focus on identifying potential allosteric sites and regulatory molecules for Dihydrostreptomycin-6-phosphate 3'alpha-kinase. Understanding this regulation is critical, as it could reveal how the flux through the streptomycin pathway is controlled in response to cellular metabolic states.

Potential areas of investigation:

Identification of Allosteric Effectors: High-throughput screening of metabolite libraries could identify small molecules that activate or inhibit the kinase non-competitively.

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the kinase in complex with potential allosteric regulators to map the binding sites. nih.gov

Computational Modeling: Molecular dynamics simulations can predict how the binding of an effector molecule at a distal site leads to conformational changes in the active site. nih.gov

Uncovering these regulatory mechanisms could provide novel targets for metabolic engineering to enhance antibiotic yield by relieving feedback inhibition or enhancing enzyme activity.

Integration with Systems Biology Approaches for Microbial Metabolism Modeling

Systems biology, which combines computational modeling with experimental data, offers a powerful framework for understanding and engineering microbial metabolism. nih.gov While metabolic models for Streptomyces species exist, they often lack detailed kinetic and regulatory information for specific biosynthetic pathways, such as that of streptomycin.

A significant future direction is the detailed characterization of the enzymatic steps involving Dihydrostreptomycin 3'alpha-phosphate and the integration of this data into genome-scale metabolic models (GEMs) of Streptomyces. This involves:

Kinetic Parameter Determination: Measuring key enzymatic parameters (e.g., Kcat, Km) for Dihydrostreptomycin-6-phosphate 3'alpha-kinase and other related enzymes.

Regulatory Network Mapping: Incorporating the allosteric regulation data (as described in 6.2) and transcriptional control of the relevant genes into the model.

Metabolic Flux Analysis: Using the enhanced model to predict metabolic bottlenecks and identify gene targets for overexpression or knockout to optimize the flow of precursors towards streptomycin production.

This integrated approach can provide a more holistic view of how the synthesis of Dihydrostreptomycin 3'alpha-phosphate is connected to central carbon metabolism and other cellular processes, guiding more rational and effective metabolic engineering strategies. nih.gov

Bioengineering of Enzymatic Pathways for Production or Degradation Studies

The enzymes involved in the phosphorylation of dihydrostreptomycin represent valuable tools for bioengineering. Advances in synthetic biology and metabolic engineering can be applied to manipulate these pathways for two primary purposes: enhanced production of antibiotics or the development of bioremediation strategies. nih.gov

For enhanced production:

Pathway Reconstruction: The biosynthetic genes for the streptomycin pathway, including the kinase responsible for producing Dihydrostreptomycin 3'alpha-phosphate, could be heterologously expressed in optimized host strains like S. coelicolor or S. lividans. nih.gov

Enzyme Engineering: The catalytic efficiency or stability of Dihydrostreptomycin-6-phosphate 3'alpha-kinase could be improved through directed evolution or rational protein design.

For degradation and bioremediation:

Biocatalyst Development: The enzymes could be harnessed as biocatalysts to specifically modify and potentially detoxify streptomycin-class antibiotics in contaminated environments. Understanding the phosphorylation steps is key to designing enzymatic degradation cascades.

Table 2: Bioengineering Strategies and Their Potential Applications

| Bioengineering Strategy | Application Area | Specific Goal |

|---|---|---|

| Heterologous Expression | Antibiotic Production | Create a high-yield production platform for streptomycin or novel derivatives in a well-characterized host. nih.gov |

| Protein Engineering | Antibiotic Production | Increase the catalytic turnover rate of Dihydrostreptomycin-6-phosphate 3'alpha-kinase to eliminate pathway bottlenecks. |

| Enzymatic Bioremediation | Environmental Cleanup | Utilize immobilized phosphotransferases to neutralize aminoglycoside antibiotic contaminants in wastewater. |

By exploring these future research directions, the scientific community can deepen its understanding of Dihydrostreptomycin 3'alpha-phosphate and leverage this knowledge for significant advancements in biotechnology and medicine.

Q & A

Q. What are the validated methodologies for synthesizing and identifying dihydrostreptomycin 3'alpha-phosphate in enzymatic reactions?

- Methodological Answer : Dihydrostreptomycin 3'alpha-phosphate is synthesized via the enzymatic activity of dihydrostreptomycin-6-phosphate 3'alpha-kinase (EC 2.7.1.88), which transfers a phosphate group from ATP to the 3'alpha-hydroxyl position of dihydrostreptomycin 6-phosphate . Key steps include:

- Enzyme Purification : Use affinity chromatography to isolate the kinase from bacterial lysates.

- Reaction Conditions : Optimize ATP concentration (1–5 mM), pH (7.0–7.5), and temperature (25–37°C) to maximize yield.

- Product Verification : Confirm synthesis via HPLC with UV detection (λ = 260 nm) or mass spectrometry.

- Validation : Cross-reference with kinetic assays measuring ADP release using fluorometric ATPase kits .

Q. How can researchers detect and quantify dihydrostreptomycin 3'alpha-phosphate in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Deproteinize samples using perchloric acid precipitation to avoid interference from cellular ATPases .

- Chromatographic Separation : Employ ion-pair reverse-phase HPLC with a C18 column and a mobile phase of 20 mM KH₂PO₄ (pH 4.0) and acetonitrile (95:5 v/v) .

- Detection : Use tandem mass spectrometry (LC-MS/MS) in MRM mode (precursor ion m/z 730 → product ion m/z 163 for the phosphate group).

- Troubleshooting : Address matrix effects by spiking with deuterated internal standards .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported kinase activity for dihydrostreptomycin-6-phosphate 3'alpha-kinase?

- Methodological Answer : Contradictions in kinetic parameters (e.g., Kₘ for ATP ranging from 0.2–1.5 mM) may arise from:

- Enzyme Source Variability : Compare purified kinases from Streptomyces griseus vs. recombinant isoforms .

- Substrate Purity : Validate dihydrostreptomycin 6-phosphate purity via NMR (absence of 3'-deoxy derivatives, which alter kinetics) .

- Assay Design : Use coupled assays (e.g., pyruvate kinase/lactate dehydrogenase) to directly measure ATP consumption, avoiding indirect fluorometric methods prone to artifact .

Q. What strategies are recommended for analyzing structural interactions between dihydrostreptomycin 3'alpha-phosphate and bacterial ribosomes?

- Methodological Answer :

- Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) in 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂ .

- Cryo-EM : Resolve ribosome-ligand complexes at <3.5 Å resolution to identify interactions with the 16S rRNA decoding region .

- Mutagenesis : Engineer E. coli strains with rRNA mutations (e.g., A-site adenine substitutions) to assess resistance mechanisms .

Q. How can researchers address discrepancies in phosphorylation efficiency across dihydrostreptomycin derivatives?

- Methodological Answer :

- Substrate Screening : Test 3'-deoxy, 6-phosphate, and hydroxyl-modified analogs using radiometric TLC (³²P-ATP) to map structural determinants .

- Molecular Dynamics (MD) Simulations : Model kinase active-site interactions to predict steric hindrance or electrostatic mismatches .

- Data Normalization : Express activity as "% wild-type activity" to control for batch-to-batch enzyme variability .

Methodological Challenges and Troubleshooting

Q. What are common pitfalls in stabilizing dihydrostreptomycin 3'alpha-phosphate during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis at the 3'alpha-phosphate group occurs above pH 7.0. Store lyophilized samples at -80°C in amber vials with desiccants .

- Freeze-Thaw Cycles : Avoid repeated thawing; aliquot into single-use volumes with 0.1% trehalose as a cryoprotectant .

Q. How should researchers validate specificity in assays measuring dihydrostreptomycin 3'alpha-phosphate kinase activity?

- Methodological Answer :

- Negative Controls : Include reactions without ATP or with heat-inactivated enzyme.

- Cross-Reactivity Testing : Screen against structurally related aminoglycosides (e.g., streptomycin 6-phosphate) using competitive ELISA .

- Knockout Strains : Use E. coli Δaph(3')-Ia mutants to confirm absence of endogenous phosphatase activity .

Data Analysis and Interpretation

Q. What statistical approaches are critical for interpreting dose-response data in dihydrostreptomycin 3'alpha-phosphate toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using tools like GraphPad Prism.

- Outlier Detection : Apply Grubbs' test (α = 0.05) to exclude technical replicates skewed by pipetting errors .

- Meta-Analysis : Pool data from ≥3 independent experiments using random-effects models to account for inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.